1-(4-{2-Hydroxy-3-[4-(2-methoxyphenyl)piperazin-1-yl]propoxy}phenyl)propan-1-one, with the CAS number 102670-32-6, is a complex organic compound notable for its potential pharmacological applications. It belongs to a class of compounds that exhibit various biological activities, including potential therapeutic effects in neurology and psychiatry. The molecular formula for this compound is C23H30N2O4, indicating a structure that incorporates significant functional groups conducive to biological activity.
This compound can be sourced from chemical suppliers specializing in pharmaceutical-grade materials. The synthesis of such compounds typically involves multi-step organic reactions, often starting from simpler precursors.
1-(4-{2-Hydroxy-3-[4-(2-methoxyphenyl)piperazin-1-yl]propoxy}phenyl)propan-1-one is classified as a piperazine derivative. Piperazines are a class of heterocyclic compounds that are widely studied for their pharmacological properties, including their roles as anxiolytics, antidepressants, and antipsychotics.
The synthesis of 1-(4-{2-hydroxy-3-[4-(2-methoxyphenyl)piperazin-1-yl]propoxy}phenyl)propan-1-one typically involves several key steps:
The synthesis may require specific conditions such as controlled temperature and pressure, and the use of solvents like dimethyl sulfoxide or dichloromethane to dissolve reactants efficiently. Analytical techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are employed to confirm the structure and purity of the final product.
The molecular structure of 1-(4-{2-hydroxy-3-[4-(2-methoxyphenyl)piperazin-1-yl]propoxy}phenyl)propan-1-one features a complex arrangement with multiple functional groups:
The compound exhibits a molecular weight of 398.5 g/mol. Structural representations can be derived using SMILES notation: CCC(=O)C1=CC=C(C=C1)OCC(CN2CCN(CC2)C3=CC=CC=C3OC)O .
The compound can participate in various chemical reactions typical for organic compounds:
Reactions often require specific catalysts or conditions (e.g., Lewis acids for Friedel-Crafts reactions) to enhance yields and selectivity.
The mechanism by which 1-(4-{2-hydroxy-3-[4-(2-methoxyphenyl)piperazin-1-yl]propoxy}phenyl)propan-1-one exerts its biological effects likely involves interaction with neurotransmitter systems, particularly those involving serotonin and dopamine receptors. This interaction can modulate mood and behavior, making it a candidate for treating various psychiatric disorders.
Research indicates that compounds with similar structures exhibit affinity for serotonin receptors, which may correlate with anxiolytic and antidepressant effects.
The compound is expected to be a solid at room temperature with moderate solubility in organic solvents due to its hydrophobic aromatic regions balanced by hydrophilic functional groups.
Key chemical properties include:
Relevant analyses include spectroscopic methods (e.g., Infrared Spectroscopy (IR), NMR) to determine functional groups and molecular interactions.
1-(4-{2-Hydroxy-3-[4-(2-methoxyphenyl)piperazin-1-yl]propoxy}phenyl)propan-1-one shows promise in scientific research, particularly in pharmacology and medicinal chemistry:
CAS No.: 31373-65-6
CAS No.: 4390-05-0
CAS No.: 22642-82-6
CAS No.: 12273-51-7
CAS No.: 463-82-1